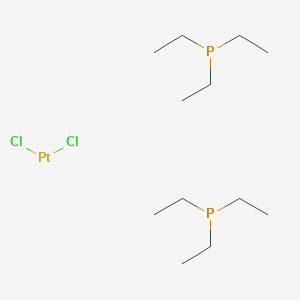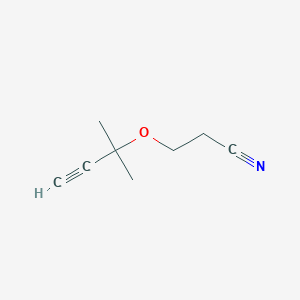
cis-Dichlorobis(triethylphosphine)platinum(II)
Vue d'ensemble
Description
Cis-Dichlorobis(triethylphosphine)platinum(II) is a chemical compound with the formula [ (C2H5)3P]2PtCl2 . It is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating .
Synthesis Analysis
The synthesis of cis-Dichlorobis(triethylphosphine)platinum(II) involves it being used primarily as a reagent for the synthesis of other platinum molecules .Molecular Structure Analysis
The molecular structure of cis-Dichlorobis(triethylphosphine)platinum(II) is represented by the formula [ (C2H5)3P]2PtCl2 . It has a molecular weight of 502.30 .Chemical Reactions Analysis
Cis-Dichlorobis(triethylphosphine)platinum(II) is used in various chemical reactions. It is primarily used as a reagent for the synthesis of other platinum molecules and in platinum plating .Physical And Chemical Properties Analysis
Cis-Dichlorobis(triethylphosphine)platinum(II) is a powder with a melting point of 193-194 °C (lit.) . It has a molecular weight of 502.30 .Applications De Recherche Scientifique
Catalyst in Chemical Reactions
cis-Dichlorobis(triethylphosphine)platinum(II) is often used as a catalyst in various chemical reactions . As a catalyst, it can speed up the reaction rate and increase the yield of the product without being consumed in the process.
Synthesis of Other Platinum Compounds
This compound is used as a reagent for the synthesis of other platinum molecules . It serves as a starting material in the preparation of a wide range of platinum compounds, which have applications in various fields such as medicine, electronics, and catalysis.
Platinum Plating
cis-Dichlorobis(triethylphosphine)platinum(II) is used in platinum plating . Platinum plating is a process where a thin layer of platinum is deposited onto a surface. This is often done to improve corrosion resistance, reduce friction, or for decorative purposes.
Research and Development
Due to its unique properties, cis-Dichlorobis(triethylphosphine)platinum(II) is used in scientific research and development . Researchers use it to study its properties and potential applications in various fields.
Material Science
In the field of material science, this compound is used to study the properties of platinum and its alloys . It helps in understanding the behavior of platinum under different conditions, which can lead to the development of new materials with improved properties.
Pharmaceutical Research
cis-Dichlorobis(triethylphosphine)platinum(II) is also used in pharmaceutical research . It is used to study the potential therapeutic applications of platinum compounds. For example, certain platinum compounds are used in chemotherapy drugs to treat cancer.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of cis-Dichlorobis(triethylphosphine)platinum(II) is the respiratory system . The compound interacts with this system, leading to various effects that are crucial to its overall action.
Mode of Action
The compound forms a coordination bond with platinum, which is central to its mode of action . This bond is formed by the two electrons of the lone pair on phosphorus coordinating to the metal center . While it is a type of chemical bond, the term “coordination bond” is the most accurate description .
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of cis-Dichlorobis(triethylphosphine)platinum(II). For instance, the compound is sensitive to hygroscopic conditions , which means that moisture in the environment could potentially affect its stability and efficacy. , indicating that environmental considerations are important when handling and using this compound.
Propriétés
IUPAC Name |
dichloroplatinum;triethylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLTKRUFHHDLP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl2P2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15692-07-6, 13965-02-1 | |
| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure of cis-Dichlorobis(triethylphosphine)platinum(II) in relation to cis-Dichlorobis(triethylarsine)platinum(II)?
A1: The research paper highlights that the crystal structure of cis-[PtCl2(C6H15P)2] (cis-Dichlorobis(triethylphosphine)platinum(II)) exists in a new polymorph, in addition to being isostructural with cis-[PtCl2(C6H15As)2] (cis-Dichlorobis(triethylarsine)platinum(II)) []. This isostructural relationship means that both compounds share the same crystal packing arrangement and similar unit cell dimensions, despite the difference between phosphorus and arsenic atoms. This structural similarity can be valuable for understanding the impact of different ligands on the overall geometry and potentially the chemical behavior of these platinum(II) complexes.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![8H-Imidazo[4,5-E][2,1,3]benzothiadiazole](/img/structure/B94952.png)




